molecular formula C7H10N2S2 B2384100 [2-(Thiophen-2-yl)ethyl]thiourea CAS No. 923255-84-9

[2-(Thiophen-2-yl)ethyl]thiourea

Cat. No.: B2384100
CAS No.: 923255-84-9
M. Wt: 186.29
InChI Key: NXVAHRUILJWLDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Thiophen-2-yl)ethyl]thiourea is a chemical compound with the molecular formula C7H10N2S2 It consists of a thiophene ring attached to an ethyl group, which is further connected to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Thiophen-2-yl)ethyl]thiourea typically involves the reaction of 2-thiopheneethylamine with thiocyanate or isothiocyanate compounds. One common method is the reaction of 2-thiopheneethylamine with ammonium thiocyanate in the presence of hydrochloric acid, which yields this compound under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[2-(Thiophen-2-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiourea moiety can be reduced to form corresponding amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

[2-(Thiophen-2-yl)ethyl]thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(Thiophen-2-yl)ethyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simpler analog with similar reactivity but lacking the thiophene ring.

    2-Thiopheneethylamine: Lacks the thiourea moiety but retains the thiophene ring.

    Thiophene-2-carboxamide: Contains a thiophene ring and an amide group instead of a thiourea moiety.

Uniqueness

[2-(Thiophen-2-yl)ethyl]thiourea is unique due to the presence of both the thiophene ring and the thiourea moiety. This combination allows it to participate in a wider range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-thiophen-2-ylethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S2/c8-7(10)9-4-3-6-2-1-5-11-6/h1-2,5H,3-4H2,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVAHRUILJWLDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.